1-(3,4-dihydroxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}ethanone
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Overview
Description
1-(3,4-DIHYDROXYPHENYL)-2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ETHAN-1-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both dihydroxyphenyl and methoxyphenyl groups, as well as a tetrazole ring, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-DIHYDROXYPHENYL)-2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ETHAN-1-ONE typically involves multiple steps:
Formation of the Dihydroxyphenyl Intermediate: This step involves the hydroxylation of a phenyl ring to introduce the dihydroxy groups.
Introduction of the Methoxyphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction.
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile.
Coupling of the Intermediates: The final step involves coupling the dihydroxyphenyl and methoxyphenyl intermediates through a sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-DIHYDROXYPHENYL)-2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to quinones.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,4-DIHYDROXYPHENYL)-2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ETHAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of dihydroxy groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-DIHYDROXYPHENYL)-2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ETHAN-1-ONE involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The dihydroxy groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines.
Anticancer Activity: It may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-DIHYDROXYPHENYL)ETHANONE: Similar structure but lacks the methoxyphenyl and tetrazole groups.
1-(3,4-DIMETHOXYPHENYL)ETHANONE: Contains methoxy groups instead of dihydroxy groups.
1-(3,4-DIHYDROXYPHENYL)-1-DECANONE: Similar structure but with a longer alkyl chain.
Uniqueness
1-(3,4-DIHYDROXYPHENYL)-2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ETHAN-1-ONE is unique due to the presence of both dihydroxyphenyl and methoxyphenyl groups, as well as the tetrazole ring. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable subject for research.
Properties
Molecular Formula |
C16H14N4O4S |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylethanone |
InChI |
InChI=1S/C16H14N4O4S/c1-24-12-5-3-11(4-6-12)20-16(17-18-19-20)25-9-15(23)10-2-7-13(21)14(22)8-10/h2-8,21-22H,9H2,1H3 |
InChI Key |
GDWOAVFPULCMCY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
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